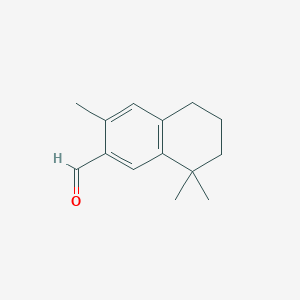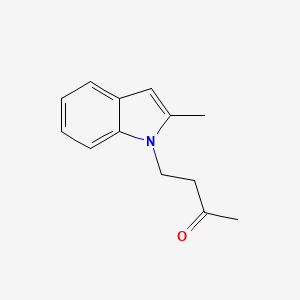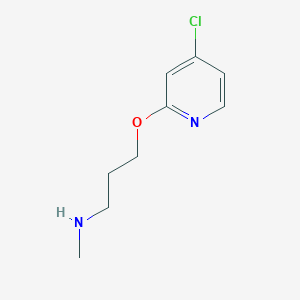![molecular formula C13H15NO B11898210 2,2-Dimethyl-2,4-dihydroindeno[1,2-b]pyrrol-3a(3H)-ol CAS No. 90596-01-3](/img/structure/B11898210.png)
2,2-Dimethyl-2,4-dihydroindeno[1,2-b]pyrrol-3a(3H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-2,3,3a,4-tetrahydroindeno[1,2-b]pyrrol-3a-ol is a complex organic compound that belongs to the class of indeno-pyrroles This compound is characterized by its unique structure, which includes a fused indene and pyrrole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3,3a,4-tetrahydroindeno[1,2-b]pyrrol-3a-ol typically involves multicomponent reactions (MCRs). One efficient method involves the reaction of diketene, ninhydrin (indane-1,2,3-trione), and a primary amine. This reaction can be conducted under un-catalyzed conditions, making it operationally simple and cost-effective .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-2,3,3a,4-tetrahydroindeno[1,2-b]pyrrol-3a-ol can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-2,3,3a,4-tetrahydroindeno[1,2-b]pyrrol-3a-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or advanced composites.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-2,3,3a,4-tetrahydroindeno[1,2-b]pyrrol-3a-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Indeno[1,2-b]furan: Another compound with a fused indene ring system, but with a furan ring instead of a pyrrole ring.
Tetrahydroindeno[1,2-b]pyrrole-3-carboxamide: A similar compound with a carboxamide group.
Uniqueness
2,2-Dimethyl-2,3,3a,4-tetrahydroindeno[1,2-b]pyrrol-3a-ol is unique due to its specific structural features, such as the presence of a hydroxyl group and the particular arrangement of the fused rings
Propiedades
Número CAS |
90596-01-3 |
|---|---|
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
2,2-dimethyl-3,4-dihydroindeno[1,2-b]pyrrol-3a-ol |
InChI |
InChI=1S/C13H15NO/c1-12(2)8-13(15)7-9-5-3-4-6-10(9)11(13)14-12/h3-6,15H,7-8H2,1-2H3 |
Clave InChI |
ZZXHVCMSIVTIJS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(CC3=CC=CC=C3C2=N1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11898132.png)
![3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11898143.png)







![5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime](/img/structure/B11898168.png)


![2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B11898202.png)
![3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine](/img/structure/B11898207.png)
